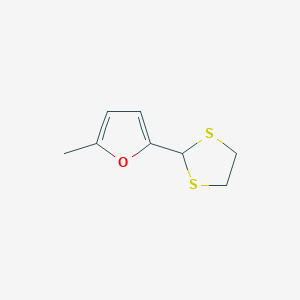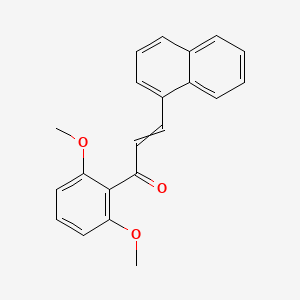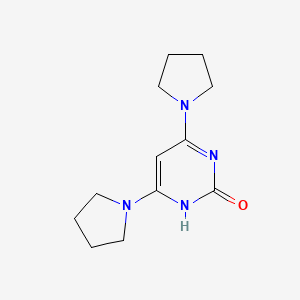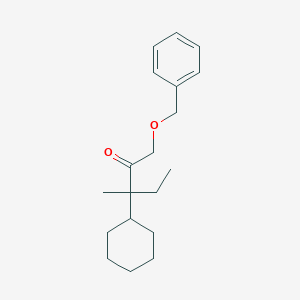
N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 2-methyl-2H-tetrazole with an appropriate acylating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenylamine.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Chlorophenyl)-2-(2H-tetrazol-5-yl)acetamide: Lacks the methyl group on the tetrazole ring.
N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)ethanamide: Has an ethanamide group instead of an acetamide group.
Uniqueness
N-(4-Chlorophenyl)-2-(2-methyl-2H-tetrazol-5-yl)acetamide is unique due to its specific structural features, such as the presence of both the chlorophenyl and methyl-tetrazole groups. These features may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
917837-72-0 |
|---|---|
Molekularformel |
C10H10ClN5O |
Molekulargewicht |
251.67 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-2-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C10H10ClN5O/c1-16-14-9(13-15-16)6-10(17)12-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,17) |
InChI-Schlüssel |
PZXFTCUWHDRAAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1N=C(N=N1)CC(=O)NC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B14188920.png)
![1,2-Diacetyl-4-[4-(dimethylamino)phenyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14188924.png)

![4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14188936.png)
![2-{[5-(1,3-Dithian-2-yl)-3,3-dimethylpyrrolidin-2-yl]methyl}-1H-pyrrole](/img/structure/B14188937.png)

![4-[(E)-Phenyldiazenyl]phenyl hexa-2,4-dienoate](/img/structure/B14188948.png)

![2-[4-(2,4-Dichlorophenoxy)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14188965.png)



![3'-Methoxy-4-[(4-methoxyphenyl)methoxy]-2-nitro-1,1'-biphenyl](/img/structure/B14188989.png)
